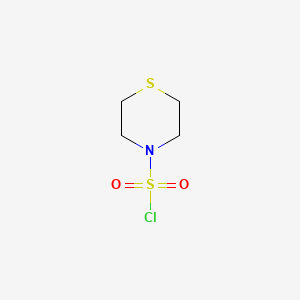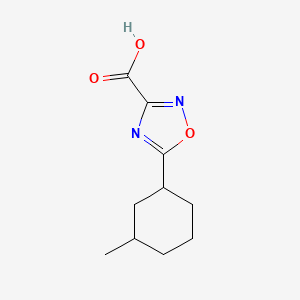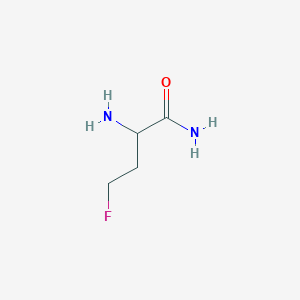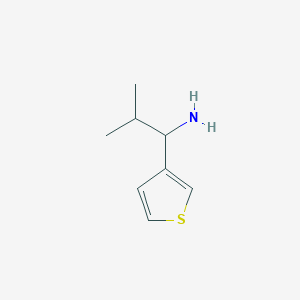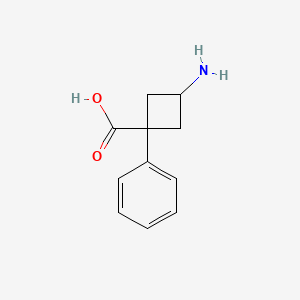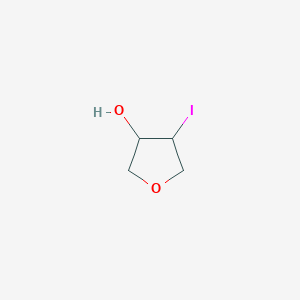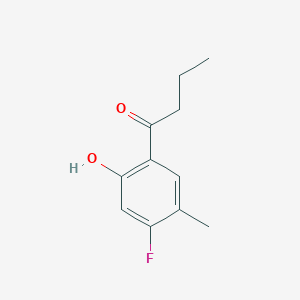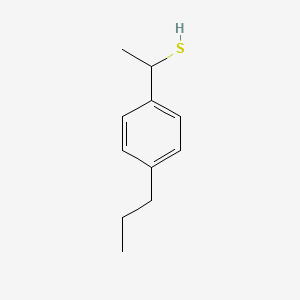
1-(4-Propylphenyl)ethane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Propylphenyl)ethane-1-thiol is an organic compound with the molecular formula C11H16S It is a thiol, characterized by the presence of a sulfur atom bonded to a hydrogen atom and an alkyl or aryl group Thiols are known for their strong and often unpleasant odors, which are reminiscent of garlic or rotten eggs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Propylphenyl)ethane-1-thiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of an alkyl halide with a sulfur nucleophile such as sodium hydrosulfide. For example, an alkyl halide like 1-bromo-4-propylbenzene can react with sodium hydrosulfide to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of thiols often involves the use of thiourea as a nucleophile. Thiourea displaces the halide ion on the alkyl halide to form an alkyl isothiourea salt intermediate. This intermediate then undergoes hydrolysis with an aqueous base to yield the desired thiol .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Propylphenyl)ethane-1-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Thiols can be oxidized to disulfides using mild oxidizing agents such as molecular bromine or iodine in the presence of a base.
Substitution: Thiols can undergo nucleophilic substitution reactions with alkyl halides to form thioethers (sulfides).
Major Products:
Oxidation: Disulfides
Reduction: Thiols
Substitution: Thioethers
Wissenschaftliche Forschungsanwendungen
1-(4-Propylphenyl)ethane-1-thiol has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1-(4-Propylphenyl)ethane-1-thiol exerts its effects involves the formation of strong carbon-sulfur bonds. In thiol-ene click chemistry, the radical-mediated addition of thiols to alkenes or alkynes results in the formation of these robust bonds. This process is often initiated by light or thermal activation . The molecular targets and pathways involved include the reactive unsaturated carbon-carbon double bonds (enes) that thiols react with .
Vergleich Mit ähnlichen Verbindungen
3-Methyl-2-butene-1-thiol: This compound is known for its strong odor and is used in the study of volatile sulfur compounds.
Ethanethiol: A simple thiol with a strong odor, used as an odorant in natural gas.
Butanethiol: Another thiol with a strong odor, used in the synthesis of other sulfur-containing compounds.
Uniqueness: 1-(4-Propylphenyl)ethane-1-thiol is unique due to its specific structure, which includes a propyl group attached to a phenyl ring. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications, particularly in thiol-ene click chemistry and polymer synthesis .
Eigenschaften
Molekularformel |
C11H16S |
|---|---|
Molekulargewicht |
180.31 g/mol |
IUPAC-Name |
1-(4-propylphenyl)ethanethiol |
InChI |
InChI=1S/C11H16S/c1-3-4-10-5-7-11(8-6-10)9(2)12/h5-9,12H,3-4H2,1-2H3 |
InChI-Schlüssel |
YTKVMQZHVBIFQH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)C(C)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13310811.png)
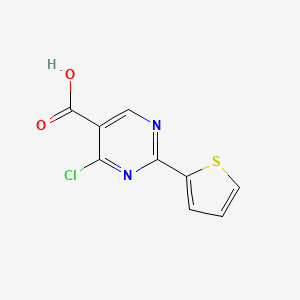
![1-[(Pyrimidin-5-yl)methyl]-1,4-diazepane](/img/structure/B13310818.png)
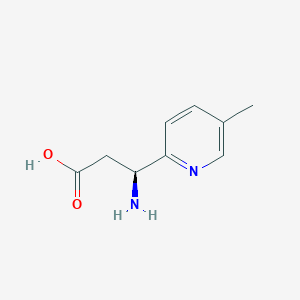
![1-[4-(4-Methoxy-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13310833.png)
![N-cyclopropyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13310839.png)
